2-Imino-4-oxo-thiazolidine-5-carboxylic acid
Overview
Description
2-Imino-4-oxo-thiazolidine-5-carboxylic acid is a heterocyclic compound with sulfur at the first position and nitrogen at the third position . It is intriguing due to its presence in diverse natural and bioactive compounds . It has been shown to counteract the antagonizing effect of SARP-2/sFRP-1 (secreted frizzled related protein-1) against Wnt-3/frizzled interaction and restore cellular response to Wnt-3 stimulation .
Synthesis Analysis
Thiazolidine motifs are used in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular formula of 2-Imino-4-oxo-thiazolidine-5-carboxylic acid is C4H4N2O3S . It is a heterocyclic five-membered moiety with sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They are used in the synthesis of valuable organic combinations . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .Physical And Chemical Properties Analysis
The IR spectrum of similar compounds shows peaks at 3080 cm−1 (NH), 1716 cm−1 (C=O), and 1592 cm−1 (C=N) . The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons .Scientific Research Applications
The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
For example, the treatment of CoFe2O4@SiO2 with APTES in refluxing toluene led to the concept of CoFe2O4@SiO2/PrNH2 nanoparticles as a peculiar magnetically recyclable, green, and efficient catalyst, and the compound was found to be effective in the synthesis of 1,3-thiazolidin-4-ones .
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
2-amino-4-oxo-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3S/c5-4-6-2(7)1(10-4)3(8)9/h1H,(H,8,9)(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWOWIXKGGDVOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)N=C(S1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imino-4-oxo-thiazolidine-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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